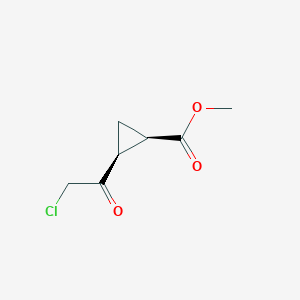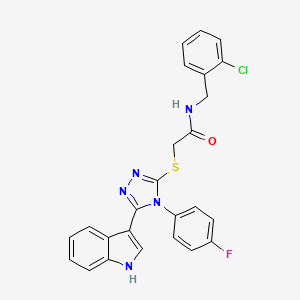
(1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features an indole core, a pyridazine ring, and a piperazine moiety
Mecanismo De Acción
Target of Action
The compound, also known as 3-{4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1H-indole, is a complex molecule that contains an indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions of this compound with its targets would depend on the nature of these targets and the specific functional groups present in the compound.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Análisis Bioquímico
Cellular Effects
Given the wide range of biological activities exhibited by indole derivatives, it is likely that this compound could influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the pyridazine ring, and finally the introduction of the piperazine moiety. Each step requires specific reagents and conditions, such as:
Step 1: Synthesis of the indole derivative using Fischer indole synthesis.
Step 2: Formation of the pyridazine ring through cyclization reactions.
Step 3: Coupling of the indole and pyridazine intermediates using palladium-catalyzed cross-coupling reactions.
Step 4: Introduction of the piperazine moiety via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions may target the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted indole and pyridazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Comparación Con Compuestos Similares
- (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanol
- (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
- (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propanone
Uniqueness: The uniqueness of (1H-indol-3-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1H-indol-3-yl-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-17-6-4-5-11-29(17)22-10-9-21(25-26-22)27-12-14-28(15-13-27)23(30)19-16-24-20-8-3-2-7-18(19)20/h2-3,7-10,16-17,24H,4-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNKSNWGCAZBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2978186.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)

![N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine](/img/structure/B2978194.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2978204.png)
